molecular formula C17H30BNO4 B596365 tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)carbamate CAS No. 1251732-64-5

tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)carbamate

Cat. No. B596365
M. Wt: 323.24
InChI Key: BQDDQHLYCAQNMX-UHFFFAOYSA-N
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Description

“tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)carbamate” is a chemical compound. Its InChI code is 1S/C17H30BNO4/c1-15(2,3)21-14(20)19-13-10-8-12(9-11-13)18-22-16(4,5)17(6,7)23-18/h8,13H,9-11H2,1-7H3,(H,19,20) .


Synthesis Analysis

This compound has been synthesized through multiple steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material . Further details about the synthesis process are not available in the search results.


Physical And Chemical Properties Analysis

The compound has a melting point of 60-65°C, a predicted boiling point of 358.8±35.0 °C, and a density of 1.03. It is a solid at room temperature and should be stored at 2-8°C .

Scientific Research Applications

  • Organic Synthesis

    • Compounds containing a tetramethyl-1,3,2-dioxaborolan-2-yl group are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
    • These reactions are used to create carbon-carbon bonds, which are crucial in the synthesis of many organic compounds .
  • Laboratory Chemicals

    • This compound is listed as a laboratory chemical . Laboratory chemicals are used in a wide range of experiments and procedures in various scientific fields .
  • Synthesis of Biologically Active Compounds

    • A compound similar to the one you mentioned, “Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate”, is an important intermediate in many biologically active compounds such as crizotinib .
    • Crizotinib is a drug used in the treatment of non-small cell lung cancer .
  • Food, Drug, Pesticide or Biocidal Product Use

    • This compound is advised against use in food, drug, pesticide or biocidal product use . This suggests that it may have potential toxic effects .
  • Synthesis of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate

    • This compound can be synthesized from Pinacol and 1-N-BOC-4-BROMOPIPERIDINE and CATECHOLBORANE .
    • This synthesis process could be used in the production of other complex organic compounds .
  • Combustible Solids

    • This compound is classified as a combustible solid . Combustible solids are materials that can burn in air when ignited .
  • Synthesis of tert-Butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)tetrahydro-2H-pyran-4-carboxylate

    • This compound is a derivative of the original compound you mentioned .
    • It is used in the field of synthetic organic chemistry .
  • Hazardous Material

    • This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard .
    • It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
    • It is harmful if swallowed, in contact with skin, or if inhaled .
  • Synthesis of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate

    • This compound is a derivative of the original compound you mentioned .
    • It is used in the field of synthetic organic chemistry .
  • Synthesis of tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)tetrahydro-1(2H)-pyrazinecarboxylate

    • This compound is a derivative of the original compound you mentioned .
    • It is used in the field of synthetic organic chemistry .
  • Synthesis of tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)tetrahydro-1(2H)-pyrazinecarboxylate

    • This compound is a derivative of the original compound you mentioned .
    • It is synthesized from Pinacol and 1-N-BOC-4-BROMOPIPERIDINE and CATECHOLBORANE .
  • Synthesis of tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)tetrahydro-1(2H)-pyrazinecarboxylate

    • This compound is a derivative of the original compound you mentioned .
    • It is used in the field of synthetic organic chemistry .

Safety And Hazards

The compound is classified under GHS07 for safety. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

As an important intermediate of 1H-indazole derivatives, this compound can be aromatized at the C5 position through the Suzuki–Miyaura reaction, and the structure can be further modified to exploit the derivation of the indazole structure type . This suggests potential future directions in the fields of medicine, pesticides, functional materials, and chemical engineering due to their unique biological activities, high-efficiency with low-toxicity, environmental friendliness, and structural diversity .

properties

IUPAC Name

tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30BNO4/c1-15(2,3)21-14(20)19-13-10-8-12(9-11-13)18-22-16(4,5)17(6,7)23-18/h8,13H,9-11H2,1-7H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQDDQHLYCAQNMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80735308
Record name tert-Butyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)carbamate

CAS RN

1251732-64-5
Record name tert-Butyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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